molecular formula C19H16FNO4S B2871799 Ethyl 4-(4-fluorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate CAS No. 379236-84-7

Ethyl 4-(4-fluorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate

Cat. No. B2871799
CAS RN: 379236-84-7
M. Wt: 373.4
InChI Key: HRBUZPWBSODJQL-UHFFFAOYSA-N
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Description

Para-fluorofentanyl is a dangerous opioid that’s being encountered more frequently across the United States . It’s commonly referred to as “China White,” . The drug has recently been linked to overdose deaths in several southern states, including Arizona, Louisiana, and Tennessee .


Synthesis Analysis

Para-fluorofentanyl is a type of fluorofentanyl, which is a specific kind of fentanyl that includes the related drug ortho-fluorofentanyl . When clandestine chemists create drugs or additives for a particular supply, different manufacturing methods can produce different forms of synthetic opioids like fentanyl during chemical synthesis .


Molecular Structure Analysis

In general, para-fluorofentanyl is almost exactly like regular fentanyl, but with more receptor selectivity .


Chemical Reactions Analysis

Most of the time, other forms of fentanyl are created as a byproduct when making a synthetic opioid to sell . The synthetic opioid is then cut into the drug either intentionally or unintentionally by the manufacturer in the clandestine drug lab .


Physical And Chemical Properties Analysis

Clinical research indicates that para-fluorofentanyl (pFF) is much stronger than regular fentanyl, which is already 50 to 100 times more powerful than morphine .

Scientific Research Applications

Synthesis Techniques and Chemical Properties Research has explored various synthesis methods for compounds with structural similarities to Ethyl 4-(4-fluorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate. One approach involves the one-pot synthesis of fluoro-substituted benzo[b]furans via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing efficient pathways to obtain fluorine-containing heterocyclic compounds (Ramarao et al., 2004). Another study highlights the synthesis of aromatic retinoic acid analogues, including furanyl compounds, indicating the potential for developing chemopreventive agents for epithelial cancer and skin diseases (Dawson et al., 1983).

Applications in Dye-Sensitized Solar Cells Phenothiazine derivatives with furan conjugated linkers have been synthesized and applied in dye-sensitized solar cells, demonstrating the significant impact of conjugated linkers on device performance. A furan-linked compound showed a solar energy-to-electricity conversion efficiency improvement of over 24%, highlighting the role of furan rings in enhancing solar cell efficiency (Se Hun Kim et al., 2011).

Antimicrobial and Antipathogenic Activities The antimicrobial and antipathogenic properties of compounds bearing furan and thiophene rings have been explored. Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives have been synthesized and tested for their antibacterial activities against human pathogenic bacteria, showcasing diverse inhibitory activities. This research underscores the potential of furan-containing compounds in developing new antimicrobial agents (Patel, 2020).

Photophysical Properties and Sensory Applications Studies on the photophysical properties of compounds related to Ethyl 4-(4-fluorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate have been conducted, revealing their potential in sensory applications. For instance, fluorescent pH sensors constructed from heteroatom-containing luminogens demonstrate tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, useful for detecting biothiols in living cells and environmental monitoring (Yang et al., 2013).

Mechanism of Action

An overdose from para-fluorofentanyl is just like a regular fentanyl overdose, where high doses depress respiration and heart activity .

Safety and Hazards

Opioids are the main cause of drug overdose deaths, with synthetic opioids (like para-fluorofentanyl) taking the lead . A steadily increasing amount of overdose deaths involve other drugs like methamphetamines with or without opioid involvement .

Future Directions

There’s some evidence that para-fluorofentanyl might have been the substance that was originally referred to as China White decades ago . The effects of these overdoses were stymied by the use of naloxone, but they would test negative for opiates .

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S/c1-3-24-19(23)16-15(12-6-8-13(20)9-7-12)11(2)26-18(16)21-17(22)14-5-4-10-25-14/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBUZPWBSODJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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